molecular formula C22H30N2O2 B2723394 3-cyclohexyl-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide CAS No. 851406-89-8

3-cyclohexyl-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide

Cat. No. B2723394
CAS RN: 851406-89-8
M. Wt: 354.494
InChI Key: HEBRNNGHQLRXCL-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as quinolone derivatives, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound can be used in the synthesis of heterocyclic compounds . Heterocyclic compounds are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Anti-Inflammatory Applications

CCG-28238 exhibits very potent anti-inflammatory activity . It could be used in the development of new drugs for treating conditions such as arthritis .

Analgesic Applications

CCG-28238 has pronounced analgesic activity . This suggests potential use in pain management, providing an alternative to existing pain relief medications .

Antipyretic Applications

The compound has demonstrated antipyretic activity , indicating its potential use in the treatment of fever .

Gastrointestinal Safety

CCG-28238 has clear advantages over reference NSAIDs with respect to gastrointestinal tolerability . This could make it a safer option for patients who require long-term use of anti-inflammatory drugs .

Inhibition of Prostaglandin Synthesis

CCG-28238 inhibits prostaglandin synthesis in various in vitro systems . This could have implications for the treatment of conditions where prostaglandin synthesis plays a role, such as inflammation and pain .

Inhibition of Bone Resorption

The compound inhibits IL-1-stimulated bone resorption . This suggests potential applications in the treatment of bone diseases such as osteoporosis .

Synthesis of Polyfunctional Heterocyclic Compounds

The compound can be used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest . These compounds could have a wide range of applications in medicinal chemistry .

properties

IUPAC Name

3-cyclohexyl-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-15-8-9-16(2)21-19(15)14-18(22(26)24-21)12-13-23-20(25)11-10-17-6-4-3-5-7-17/h8-9,14,17H,3-7,10-13H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBRNNGHQLRXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)CCC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexyl-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide

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